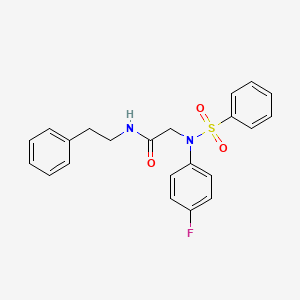
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound 1, is a novel small molecule that has been recently synthesized. This compound has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 is not fully understood. However, it has been suggested that N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 exerts its effects by inhibiting the activity of specific enzymes, including histone deacetylases and proteasomes. Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to changes in chromatin structure and gene transcription. Proteasomes are cellular complexes that degrade proteins, which are important for maintaining cellular homeostasis.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have several biochemical and physiological effects. In cancer cells, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to cell death. In addition, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is important for tumor growth and metastasis. In animal models of inflammation, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Furthermore, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has several advantages for lab experiments. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. In addition, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. However, there are also some limitations to using N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 in lab experiments. One limitation is that the exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the low yield of the synthesis process can make it difficult to obtain large quantities of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 for experiments.
Direcciones Futuras
There are several future directions for research on N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1. One direction is to further investigate the mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1, which can provide insights into its therapeutic potential and help to design more effective drugs. Another direction is to optimize the synthesis process of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 to increase the yield and purity of the compound. In addition, it would be interesting to study the effects of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 in combination with other drugs, which can lead to synergistic effects and improve its therapeutic potential. Finally, it would be important to conduct clinical trials to evaluate the safety and efficacy of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 in humans.
Métodos De Síntesis
The synthesis of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2-phenylethylamine to form intermediate 1. The intermediate 1 is then reacted with phenylsulfonyl chloride to give intermediate 2. Finally, intermediate 2 is reacted with glycine methyl ester hydrochloride to yield N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1. The overall yield of the synthesis process is around 20%.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c23-19-11-13-20(14-12-19)25(29(27,28)21-9-5-2-6-10-21)17-22(26)24-16-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUCMHORLUVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)
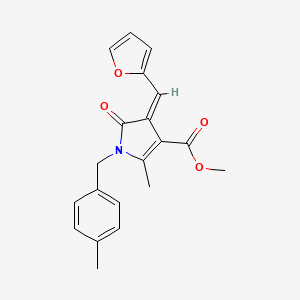

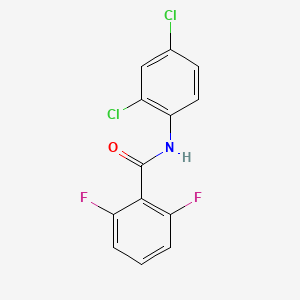
![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)
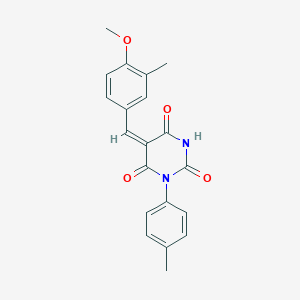
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)

![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)
![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
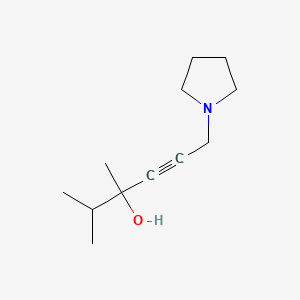
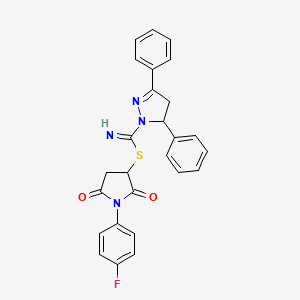
![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)